Ditc-xac
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Overview
Description
Ditc-xac is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
Ditc-xac works by binding to specific molecules in cells, causing them to emit a fluorescent signal that can be detected using specialized equipment. This makes it useful for imaging biological processes in living cells. In photodynamic therapy, Ditc-xac is activated by light, causing it to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Ditc-xac has been shown to have minimal toxicity in cells and animals, making it a potentially safe option for use in various applications. It has also been shown to have good photostability, meaning it can maintain its fluorescent signal over time.
Advantages and Limitations for Lab Experiments
One advantage of Ditc-xac is its ability to selectively bind to specific molecules, allowing for targeted imaging and therapy. However, its use is limited by its need for specialized equipment and light sources, as well as its potential for photobleaching, which can cause a loss of fluorescent signal over time.
Future Directions
There are many potential future directions for research on Ditc-xac. One area of interest is its use in combination with other compounds for enhanced imaging and therapy. Additionally, research could focus on optimizing its properties for specific applications, such as improving its photostability or reducing its photobleaching. Finally, there is the potential for Ditc-xac to be used in new applications, such as in the development of biosensors or in the study of cellular signaling pathways.
Conclusion:
Ditc-xac is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to selectively bind to specific molecules makes it useful for targeted imaging and therapy, and its minimal toxicity makes it a potentially safe option for use in various applications. While its use is limited by its need for specialized equipment and potential for photobleaching, there are many potential future directions for research on Ditc-xac.
Synthesis Methods
Ditc-xac is synthesized through a reaction between xanthene and thionyl chloride. This process involves the replacement of the hydroxyl group in xanthene with a chlorine atom, resulting in the formation of Ditc-xac.
Scientific Research Applications
Ditc-xac has been the focus of scientific research due to its potential applications in various fields. It has been studied for its potential as a fluorescent probe for biological imaging, as well as its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
CAS RN |
119305-41-8 |
---|---|
Product Name |
Ditc-xac |
Molecular Formula |
C29H32N8O5S2 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
S-(3-isothiocyanatoanilino) N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C29H32N8O5S2/c1-3-14-36-26-24(27(39)37(15-4-2)29(36)41)33-25(34-26)19-8-10-22(11-9-19)42-17-23(38)30-12-13-31-28(40)44-35-21-7-5-6-20(16-21)32-18-43/h5-11,16,35H,3-4,12-15,17H2,1-2H3,(H,30,38)(H,31,40)(H,33,34) |
InChI Key |
UIQNSBMRMNOCFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Other CAS RN |
119305-41-8 |
synonyms |
1,3-dipropyl-8-(isothiocyanatophenyl(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methyloxy(phenyl)))))xanthine DITC-XAC |
Origin of Product |
United States |
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